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Introduction
Chemical DNA synthesis is a cornerstone of modern molecular biology, enabling a vast range

of applications from PCR and sequencing to gene synthesis and therapeutics. The most widely

used method for automated solid-phase DNA synthesis is the phosphoramidite method, which

proceeds in the 3' to 5' direction.[1] This process involves a series of repeated chemical

reactions, collectively known as the synthesis cycle, to add one nucleotide at a time to a

growing oligonucleotide chain attached to a solid support.[2][3] Each cycle consists of four

primary steps: deblocking (detritylation), coupling, capping, and oxidation.[4] Achieving high

efficiency at each step, particularly the coupling step, is critical for the successful synthesis of

high-quality, full-length oligonucleotides.[5][6]

This document provides a detailed protocol and technical overview of the DNA synthesis cycle

for professionals engaged in oligonucleotide synthesis and its applications.
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The synthesis of an oligonucleotide is a cyclical process where each cycle adds a single

nucleotide. The entire process is automated on a DNA synthesizer, which controls the precise

delivery of reagents to the solid support packed in a synthesis column.[2][7]

Deblocking (Detritylation): The cycle begins by removing the 5'-hydroxyl protecting group,

typically a dimethoxytrityl (DMT) group, from the nucleoside attached to the solid support.[4]

This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA)

or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[7][8] The

removal of the DMT group yields a free 5'-hydroxyl group, which is the reactive site for the

subsequent coupling reaction. The released DMT cation is orange and its absorbance at 495

nm can be measured to monitor the efficiency of the synthesis cycle in real-time.[9]

Coupling: In this crucial step, the next phosphoramidite monomer is added to the growing

oligonucleotide chain. The phosphoramidite, dissolved in anhydrous acetonitrile, is activated

by a weak acid catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole

(DCI).[2] The activated phosphoramidite intermediate then reacts with the free 5'-hydroxyl

group of the support-bound nucleoside, forming a phosphite triester linkage.[4][10] This

reaction is highly sensitive to moisture, which can react with the activated phosphoramidite

and reduce coupling efficiency.[6][9] Therefore, all reagents and solvents must be

anhydrous.[9]

Capping: The coupling reaction is highly efficient but not perfect; a small fraction of the 5'-

hydroxyl groups (typically 0.5-2%) may fail to react.[4][8] To prevent these unreacted chains

from participating in subsequent cycles, which would result in oligonucleotides with internal

deletions ("shortmers"), a capping step is performed.[4] The unreacted 5'-hydroxyl groups

are irreversibly blocked by acetylation using a mixture of acetic anhydride and N-

methylimidazole.[8] This renders the unreacted chains inert for the remainder of the

synthesis process.[4]

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to

a more stable pentavalent phosphate triester, which is analogous to the natural DNA

backbone.[7] This is accomplished through oxidation, typically using a solution of iodine in a

mixture of tetrahydrofuran (THF), water, and pyridine.[8] This step completes the cycle, and

the oligonucleotide is ready for the next deblocking step to add the subsequent nucleotide.[3]
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Quantitative Data Summary
The efficiency of each step in the synthesis cycle directly impacts the final yield of the full-

length oligonucleotide. The relationship can be expressed by the formula: Yield = (Coupling

Efficiency) ^ (N-1), where N is the number of bases in the oligonucleotide. Even a small

decrease in coupling efficiency can significantly reduce the yield of the desired product,

especially for long oligonucleotides.[5][11]

Parameter
Step 1:

Deblocking

Step 2:

Coupling
Step 3: Capping

Step 4:

Oxidation

Primary

Reagents

3%

Trichloroacetic

Acid (TCA) in

Dichloromethane

(DCM)[8][12]

Phosphoramidite

Monomer;

Activator (e.g.,

ETT, DCI)[2]

Cap Mix A:

Acetic Anhydride;

Cap Mix B: N-

Methylimidazole[

8]

0.02-0.1 M

Iodine in

THF/Pyridine/Wa

ter[8]

Solvent
Dichloromethane

(DCM)

Anhydrous

Acetonitrile[9]

Acetonitrile/Pyridi

ne

Tetrahydrofuran

(THF)

Typical Reaction

Time

30 - 60

seconds[1]

30 seconds

(standard bases)

to 10 minutes

(modified bases)

[8]

~20 - 30 seconds ~20 - 30 seconds

Typical Efficiency > 99%
98.5% - 99.6%[4]

[5]
> 99% > 99%

Purpose

Remove 5'-DMT

group to expose

5'-OH

Form phosphite

triester bond with

next base[4]

Block unreacted

5'-OH groups to

prevent

deletions[4]

Stabilize the

internucleotide

linkage to a

phosphate

triester[3]

Experimental Protocols
This protocol outlines a single cycle for solid-phase DNA synthesis on an automated

synthesizer. All reagents should be DNA-synthesis grade and anhydrous where specified.
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Materials:

Controlled Pore Glass (CPG) solid support with initial nucleoside

Phosphoramidite solutions (dA, dG, dC, dT) in anhydrous acetonitrile (e.g., 0.1 M)

Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

Deblocking solution: 3% TCA in DCM[12]

Capping solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-

Methylimidazole/THF)

Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water[8]

Anhydrous acetonitrile (wash solvent)[9]

Methodology: Single Synthesis Cycle

Preparation:

Ensure the DNA synthesizer fluidics are primed and free of leaks.[9]

Install the appropriate phosphoramidite and reagent reservoirs.

Pack a synthesis column with the CPG solid support containing the first nucleoside.

Step 1: Deblocking (Detritylation)

Wash the column with anhydrous acetonitrile to remove any residual moisture.

Deliver the deblocking solution (3% TCA in DCM) to the column and incubate for

approximately 45-60 seconds to remove the 5'-DMT protecting group.

Divert the flow-through containing the orange DMT cation to a fraction collector or

spectrophotometer to quantify cycle efficiency.[9]

Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid, as

residual acid can inhibit the coupling reaction.
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Step 2: Coupling

Simultaneously deliver the desired phosphoramidite solution and the activator solution to

the synthesis column.

Allow the coupling reaction to proceed for 30-120 seconds for standard nucleotides. Note:

Modified phosphoramidites may require significantly longer coupling times (e.g., 5-10

minutes).[8]

Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and

activator.

Step 3: Capping

Deliver the capping solutions (Cap A and Cap B) to the column.

Allow the acetylation reaction to proceed for approximately 30 seconds to permanently

block any unreacted 5'-hydroxyl groups.[8]

Wash the column with anhydrous acetonitrile.

Step 4: Oxidation

Deliver the oxidation solution (Iodine in THF/Water/Pyridine) to the column.

Incubate for approximately 30 seconds to convert the unstable phosphite triester linkage

to a stable phosphate triester.[3]

Wash the column thoroughly with anhydrous acetonitrile to remove residual iodine and

water.

Cycle Completion:

The cycle is now complete. To continue elongating the oligonucleotide, the process returns

to Step 1 for the removal of the DMT group from the newly added nucleotide. This entire

cycle is repeated until the desired sequence is synthesized.
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Visual Workflow

Phosphoramidite DNA Synthesis Cycle

1. Deblocking
(Detritylation)

2. Coupling

Exposes 5'-OH

3. Capping

Forms P(III) linkage

4. Oxidation

Blocks failures

Stabilizes to P(V)
Ready for next cycle

Growing Oligo
(on Solid Support)

Activated
Phosphoramidite

Click to download full resolution via product page

Caption: Workflow of the four-step phosphoramidite DNA synthesis cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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